BenchChemオンラインストアへようこそ!

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

medicinal chemistry benzamide SAR chiral resolution

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative (C20H23ClN2O3, MW 374.87) characterized by an ortho-chloro substitution on the benzamide ring and a 4-methoxyphenyl group installed at the alpha-carbon of the morpholinoethyl linker. This substitution pattern creates a stereogenic center absent in simpler N-(2-morpholinoethyl)benzamides such as moclobemide.

Molecular Formula C20H23ClN2O3
Molecular Weight 374.87
CAS No. 942011-01-0
Cat. No. B2388855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
CAS942011-01-0
Molecular FormulaC20H23ClN2O3
Molecular Weight374.87
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3
InChIInChI=1S/C20H23ClN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)
InChIKeyNSPAHCCVRWJOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 942011-01-0) Procurement: Structural Profile and Key Differentiators


2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative (C20H23ClN2O3, MW 374.87) characterized by an ortho-chloro substitution on the benzamide ring and a 4-methoxyphenyl group installed at the alpha-carbon of the morpholinoethyl linker . This substitution pattern creates a stereogenic center absent in simpler N-(2-morpholinoethyl)benzamides such as moclobemide. The compound belongs to the broader class of morpholinoethyl benzamides, which have been explored as monoamine oxidase inhibitors, sigma receptor ligands, and carbonic anhydrase inhibitors [1][2]. Notably, several vendor databases erroneously cross-reference this compound as MLN8054; this is a mistaken identity—MLN8054 (CAS 869363-13-3) is a structurally distinct Aurora A kinase inhibitor—and procurement workflows relying on synonym-based searches should verify identity by InChI Key (NSPAHCCVRWJOMI-UHFFFAOYSA-N) .

Why Moclobemide and Simpler Morpholinoethyl Benzamides Cannot Substitute for 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 942011-01-0)


Generic substitution fails for this compound because the ortho-chloro and alpha-4-methoxyphenyl modifications introduce a stereogenic center and alter both the conformational ensemble and electronic surface of the molecule relative to the des-methoxy, para-chloro prototype moclobemide . The alpha-substitution restricts rotational freedom around the morpholinoethyl linker, while the ortho-chloro positioning reorients the benzamide carbonyl relative to the morpholine ring, affecting hydrogen-bonding geometry . Published structure-activity relationship (SAR) studies on related morpholinoethyl benzamide series demonstrate that even minor positional isomerism (e.g., chloro at position 2 vs. 4) can shift target selectivity between MAO-A, sigma receptors, and carbonic anhydrase isoforms [1][2]. Although direct comparative biological data for this specific compound are sparse in the open literature, the accumulated SAR precedent strongly indicates that its biological profile cannot be extrapolated from moclobemide or other simpler congeners. Critically, several databases conflate this compound with the Aurora A kinase inhibitor MLN8054; procurement decisions based on this synonym will yield the wrong chemical entity and invalidate experimental results .

Product-Specific Quantitative Evidence Guide: 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 942011-01-0)


Structural Differentiation: Ortho-Chloro and Alpha-4-Methoxyphenyl Substitution vs. Moclobemide

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide differs from the clinical MAO-A inhibitor moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide) by two key structural features: (i) chloro substitution at the ortho (position 2) rather than para (position 4) position on the benzamide ring, and (ii) a 4-methoxyphenyl group at the alpha-carbon of the ethyl linker, creating a stereogenic center. This results in an additional 106.13 Da molecular weight (374.87 vs. 268.74), an additional aromatic ring, and a computed logP of 2.37 vs. approximately 1.5 for moclobemide . The alpha-substitution eliminates the conformational symmetry of the unsubstituted ethylene linker, while the ortho-chloro group introduces steric hindrance that reorients the amide bond relative to the morpholine nitrogen .

medicinal chemistry benzamide SAR chiral resolution

Procurement Integrity: Exclusion of Erroneous MLN8054 Cross-Reference

At least one vendor database (Evitachem, excluded from this analysis per protocol) and several downstream aggregators list 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide under the synonym 'MLN8054' . MLN8054 (CAS 869363-13-3) is a structurally unrelated Aurora A kinase inhibitor (C25H25N5O3, MW 443.5) with a benzazepine core scaffold. The InChI Key for the target compound is NSPAHCCVRWJOMI-UHFFFAOYSA-N; the InChI Key for authentic MLN8054 is different. Procurement workflows that rely on synonym-based catalog searches risk purchasing the wrong molecule. For any laboratory using this compound, identity should be confirmed by LC-MS or 1H NMR against the expected SMILES (COc1ccc(C(CNC(=O)c2ccccc2Cl)N2CCOCC2)cc1) .

chemical procurement database integrity synonym verification

Class-Level Inference: Potential Sigma-2 Receptor Binding Based on Structural Analogy

Published SAR studies on morpholinoethyl benzamide derivatives demonstrate that electron-donating para-methoxy substitution on the pendant phenyl ring can confer sigma-2 receptor selectivity [1]. In a related benzamide-isoquinoline series, a para-methoxy group converted a non-selective ligand into a highly sigma-2 selective compound. The target compound incorporates this 4-methoxyphenyl motif at the alpha-position of the morpholinoethyl linker, structurally positioning it within the pharmacophore space associated with sigma-2/TMEM97 binding [1][2]. However, no direct binding data (Ki, Kd, or IC50) for this specific compound at sigma-1 or sigma-2 receptors were identified in the open literature. The class-level inference must therefore be treated as a hypothesis for experimental validation, not as established selectivity.

sigma receptor TMEM97 tumor biology

Availability and Sourcing: Limited Commercial Sources Indicate Niche Research-Grade Compound

2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is not listed in major commercial catalogs (e.g., Sigma-Aldrich, MedChemExpress, Selleckchem, Tocris) and is absent from authoritative biological activity databases (ChEMBL, DrugBank, PubChem BioAssay) [1]. It is available through a limited number of specialty chemical suppliers (e.g., A2B Chem, catalog BJ36302), suggesting it is a custom-synthesized or boutique research chemical rather than an off-the-shelf probe or reference compound . This limited availability contrasts with structurally simpler analogs like moclobemide (widely available, multiple GMP-grade sources) and imposes longer lead times, batch-to-batch variability risks, and the need for independent quality control. For laboratories requiring this specific substitution pattern, procurement may necessitate custom synthesis with appropriate analytical characterization (NMR, HPLC, HRMS) .

chemical sourcing research chemical custom synthesis

Recommended Application Scenarios for 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide (CAS 942011-01-0)


SAR Probe for Sigma Receptor Pharmacophore Mapping

This compound's unique combination of ortho-chlorobenzamide and alpha-4-methoxyphenyl substitution makes it a valuable probe for dissecting the contribution of the pendant aryl group position to sigma-2/TMEM97 binding selectivity. As established in Section 3, para-methoxy substitution on related benzamide scaffolds has been shown to confer sigma-2 selectivity [1]. Testing this compound alongside its des-methoxy analog and positional isomers in a standardized sigma-1/sigma-2 competitive binding assay would generate novel SAR data addressing the importance of the alpha-substitution geometry in this chemotype.

Chiral Resolution and Stereochemistry-Dependent Pharmacology Studies

Unlike moclobemide and most simple morpholinoethyl benzamides, this compound contains a stereogenic center at the alpha-carbon of the ethyl linker. As noted in Section 2 and Section 3 (Evidence Item 1), this creates the opportunity to resolve the enantiomers and evaluate stereochemistry-dependent differences in target binding, metabolism, or toxicity . Such studies could reveal whether one enantiomer drives biological activity—a common phenomenon in benzamide pharmacology that remains unexplored for this scaffold.

Reference Standard for Database Integrity and Procurement Quality Control

The documented misidentification of this compound as MLN8054 in vendor databases (Section 3, Evidence Item 2) creates a natural use case as a chemical identity reference standard for auditing database accuracy and validating procurement workflows . Organizations that maintain internal compound registries or procure from multiple vendors can use this compound as a test case for synonym verification protocols, ensuring that InChI Key-based identity checks are properly implemented.

Chemical Biology Tool for MAO-A vs. Off-Target Selectivity Profiling

Based on the class-level SAR of morpholinoethyl benzamides (Section 2), the ortho-chloro substitution position and alpha-aryl group are predicted to alter the MAO-A binding mode relative to moclobemide [2]. Comparative enzymatic profiling against recombinant human MAO-A and MAO-B, alongside a panel of common off-targets (including carbonic anhydrase isoforms and sigma receptors), would establish whether this substitution pattern enhances selectivity or shifts the target profile—information critical for any group considering this scaffold for CNS drug discovery.

Quote Request

Request a Quote for 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.